

4-[(4-tert-Butylphenoxy)methyl]benzoic acid chemical properties

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Compound of Interest

Compound Name: 4-[(4-tert-Butylphenoxy)methyl]benzoic acid

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An In-Depth Technical Guide to the Chemical Properties of **4-[(4-tert-Butylphenoxy)methyl]benzoic acid**

Abstract

4-[(4-tert-Butylphenoxy)methyl]benzoic acid is a difunctional molecule incorporating a benzoic acid moiety and a tert-butylphenyl ether group, linked by a methylene bridge. This unique architecture makes it a valuable building block in supramolecular chemistry, materials science, and particularly as an intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, including a detailed synthesis protocol, physicochemical characteristics, and in-depth spectroscopic analysis. The causality behind experimental choices and the interpretation of analytical data are emphasized to provide researchers, scientists, and drug development professionals with a practical and thorough understanding of this compound.

Introduction and Molecular Structure

4-[(4-tert-Butylphenoxy)methyl]benzoic acid, with the molecular formula $C_{18}H_{20}O_3$, is an aromatic carboxylic acid derivative.^[1] Its structure is characterized by two para-substituted benzene rings connected via a benzylic ether linkage. The bulky tert-butyl group on one ring enhances lipophilicity and influences the molecule's packing in the solid state, while the carboxylic acid group on the other ring provides a site for further chemical modification and imparts acidic properties.

The strategic placement of these functional groups—a hydrogen bond donor/acceptor (carboxylic acid) and a sterically demanding, hydrophobic group (tert-butylphenyl)—makes this compound an interesting candidate for designing molecules with specific binding properties or for creating polymers and resins with tailored characteristics.

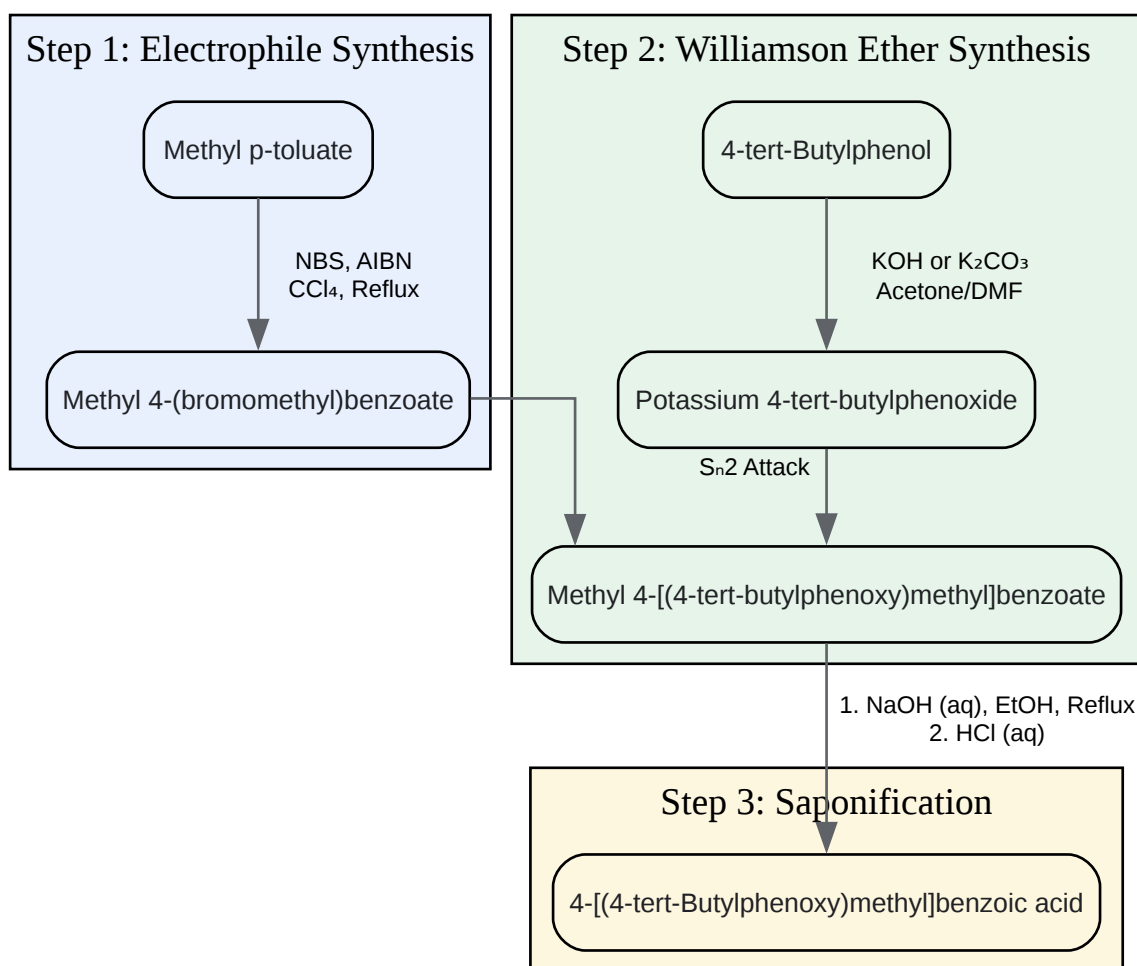
Caption: Chemical structure of **4-[(4-tert-Butylphenoxy)methyl]benzoic acid**.

Synthesis Pathway and Experimental Protocol

The most direct and widely used method for preparing aryl-benzyl ethers like **4-[(4-tert-Butylphenoxy)methyl]benzoic acid** is the Williamson ether synthesis. This reaction is a classic S_N2 (bimolecular nucleophilic substitution) process. The causality is clear: a strong nucleophile (the phenoxide ion) attacks an electrophilic carbon atom bearing a good leaving group (a halide).^[2]

The overall synthesis is a two-step process:

- **Preparation of the Electrophile:** Synthesis of a suitable 4-(halomethyl)benzoate ester. The methyl ester is commonly used for its ease of preparation and subsequent hydrolysis. Methyl 4-(bromomethyl)benzoate is synthesized via free-radical bromination of methyl p-toluate.
- **Williamson Ether Synthesis:** Reaction of the brominated ester with 4-tert-butylphenol in the presence of a base, followed by saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid.



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Caption: Synthetic workflow for **4-[(4-tert-butylphenoxy)methyl]benzoic acid**.

Detailed Experimental Protocol

Part A: Synthesis of Methyl 4-(bromomethyl)benzoate

- **Rationale:** The benzylic position of methyl p-toluate is susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) is chosen as the bromine source because it provides a low, steady concentration of bromine, minimizing side reactions. A radical initiator like Azobisisobutyronitrile (AIBN) is required to start the chain reaction.
- To a solution of methyl p-toluate (1 equiv.) in carbon tetrachloride (CCl₄), add NBS (1.05 equiv.) and AIBN (0.05 equiv.).

- Heat the mixture to reflux (approx. 77°C) and stir under an inert atmosphere for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
- Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the succinimide byproduct.
- Filter off the succinimide and wash it with a small amount of cold CCl₄.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude material by recrystallization from hexanes or by column chromatography on silica gel to afford pure methyl 4-(bromomethyl)benzoate as a white solid.

Part B: Synthesis of **4-[(4-tert-Butylphenoxy)methyl]benzoic acid**

- Rationale: A strong base is needed to deprotonate the weakly acidic phenol. Potassium carbonate (K₂CO₃) is a suitable and easily handled base for this purpose. The reaction is performed in a polar aprotic solvent like acetone or DMF to facilitate the S_N2 reaction. The final step is a standard ester hydrolysis (saponification) under basic conditions to liberate the carboxylic acid.
- In a round-bottom flask, dissolve 4-tert-butylphenol (1 equiv.) and methyl 4-(bromomethyl)benzoate (1 equiv.) in acetone.
- Add anhydrous potassium carbonate (1.5 equiv.) to the solution.
- Heat the suspension to reflux and stir vigorously for 12-18 hours. Monitor the reaction by TLC.
- After completion, cool the mixture and filter off the inorganic salts.
- Evaporate the solvent from the filtrate to obtain the crude ester, methyl 4-[(4-tert-butylphenoxy)methyl]benzoate.
- Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
- Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed.

- Cool the solution and remove the ethanol under reduced pressure.
- Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted 4-tert-butylphenol.
- Acidify the aqueous layer to pH ~2 with concentrated HCl, which will precipitate the product.
- Collect the white solid by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven. Recrystallization from an ethanol/water mixture can be performed for further purification.

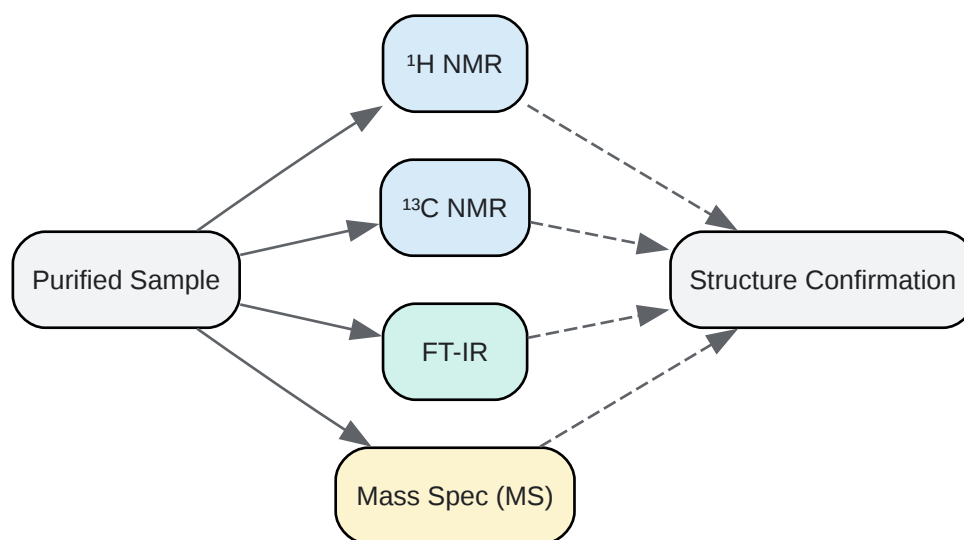
Physicochemical Properties

The physical properties of the compound are crucial for its handling, formulation, and application. The bulky, non-polar tert-butyl group and the polar carboxylic acid group give the molecule amphiphilic character, though it is largely insoluble in water.

Property	Value	Source
Molecular Formula	C ₁₈ H ₂₀ O ₃	[1]
Molecular Weight	284.35 g/mol	Calculated
Monoisotopic Mass	284.14124 Da	[1]
Appearance	White crystalline solid	Typical for this class
Melting Point	Data not available	-
Solubility	Insoluble in water. Soluble in common organic solvents like DMSO, methanol, ethanol, and chlorinated solvents.	Inferred from structure
Predicted XlogP	5.3	[1]

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The key is to identify signals corresponding to each distinct part of the molecule.



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Caption: Analytical workflow for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is highly diagnostic. The expected signals (in CDCl₃ or DMSO-d₆) are:
 - ~12.0-13.0 ppm (s, 1H): The acidic proton of the carboxylic acid (COOH). This signal is broad and may exchange with D₂O.
 - ~8.0 ppm (d, 2H): Aromatic protons on the benzoic acid ring, ortho to the carboxyl group.
 - ~7.5 ppm (d, 2H): Aromatic protons on the benzoic acid ring, ortho to the methylene bridge.
 - ~7.3 ppm (d, 2H): Aromatic protons on the phenoxy ring, ortho to the tert-butyl group.
 - ~6.9 ppm (d, 2H): Aromatic protons on the phenoxy ring, ortho to the ether oxygen.
 - ~5.1 ppm (s, 2H): Methylene protons of the -O-CH₂-Ar bridge.
 - ~1.3 ppm (s, 9H): Protons of the three methyl groups in the tert-butyl substituent.

- ^{13}C NMR: The carbon spectrum will confirm the number of unique carbon environments. Key expected signals include:
 - ~167 ppm: Carboxyl carbon ($\text{C}=\text{O}$).
 - ~155-160 ppm: Aromatic carbon attached to the ether oxygen.
 - ~125-145 ppm: Quaternary and protonated aromatic carbons.
 - ~70 ppm: Methylene bridge carbon ($-\text{O}-\text{CH}_2-\text{Ar}$).
 - ~34 ppm: Quaternary carbon of the tert-butyl group.
 - ~31 ppm: Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum is used to verify the presence of key functional groups.

Wavenumber (cm^{-1})	Vibration Type	Significance
3300-2500 (broad)	O-H stretch	Confirms the presence of the carboxylic acid group, broadened due to hydrogen bonding.
~2960	C-H stretch (aliphatic)	Corresponds to the tert-butyl and methylene groups.
~1685	C=O stretch (carbonyl)	Strong, sharp peak characteristic of a conjugated carboxylic acid.
~1600, ~1510	C=C stretch (aromatic)	Indicates the presence of the benzene rings.
~1250	C-O stretch (aryl ether)	Confirms the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

- Molecular Ion (M^+): For the exact mass, the $[M-H]^-$ adduct is predicted at m/z 283.13396 and the $[M+H]^+$ adduct at m/z 285.14852.[\[1\]](#)
- Key Fragmentation Patterns:
 - Loss of the tert-butyl group ($[M-57]^+$) is a common fragmentation pathway.
 - Cleavage at the benzylic ether bond can lead to fragments corresponding to the 4-tert-butylphenoxide radical and the 4-methylbenzoic acid cation, or vice versa.

Reactivity and Applications in Drug Development

The chemical reactivity of **4-[(4-tert-Butylphenoxy)methyl]benzoic acid** is dominated by its two functional groups.

- Carboxylic Acid: This group can undergo standard transformations such as:
 - Esterification: Reaction with alcohols under acidic conditions.
 - Amide bond formation: Activation (e.g., to an acyl chloride) followed by reaction with an amine. This is a cornerstone of medicinal chemistry for linking molecular fragments.
 - Reduction: Conversion to a primary alcohol using strong reducing agents like $LiAlH_4$.
- Aryl Benzyl Ether: The ether linkage is generally stable to many reaction conditions but can be cleaved under harsh conditions, such as with strong acids (e.g., HBr) or via hydrogenolysis (H_2 , Pd/C), although the latter is more effective for benzyl ethers where the oxygen is attached to an aliphatic carbon.[\[2\]](#)[\[3\]](#)

Applications: The benzoic acid motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[\[4\]](#) Functionalized benzoic acids are used as scaffolds to explore structure-activity relationships. The title compound serves as a versatile intermediate. For example, the carboxylic acid can be coupled to an amine-containing pharmacophore, while the tert-butylphenoxy group can occupy a hydrophobic binding pocket in a protein target. This structural motif is found in molecules designed as antagonists for chemokine receptors like CCR5, which are targets for HIV therapies.

Conclusion

4-[(4-tert-Butylphenoxy)methyl]benzoic acid is a compound of significant interest due to its well-defined structure and versatile chemical handles. Its synthesis via the Williamson ether reaction is robust and scalable. A thorough understanding of its spectroscopic properties is critical for its use as a high-quality intermediate in research and development. The insights provided in this guide equip scientists with the foundational knowledge required to effectively synthesize, characterize, and utilize this valuable chemical building block in the fields of drug discovery and materials science.

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